molecular formula C9H15NO2 B15220962 5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one

5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one

Cat. No.: B15220962
M. Wt: 169.22 g/mol
InChI Key: HOVGZWPVGJHMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one is a heterocyclic organic compound that features a pyrrolidinone ring fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular hydroalkoxylation of suitable olefinic precursors using catalysts such as platinum or lanthanide triflates . These reactions are often carried out in room temperature ionic liquids (RTILs) to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetrahydro-2H-pyran-3-yl)pyrrolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.

Properties

IUPAC Name

5-(oxan-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-4-3-8(10-9)7-2-1-5-12-6-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVGZWPVGJHMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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